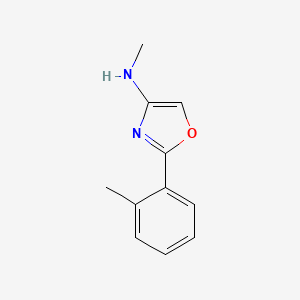

N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine |

InChI |

InChI=1S/C11H12N2O/c1-8-5-3-4-6-9(8)11-13-10(12-2)7-14-11/h3-7,12H,1-2H3 |

InChI Key |

YWKBKTWPFZEFFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CO2)NC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Methylbenzoyl Chloride and Methylaminoethanol

A two-step process begins with the condensation of 2-methylbenzoyl chloride (1.0 eq) with methylaminoethanol (1.2 eq) in dichloromethane under reflux (40°C, 12 hrs), forming an intermediate acylated amino alcohol. Cyclodehydration using phosphorus oxychloride (POCl₃) at 80°C for 6 hrs yields 2-(2-methylphenyl)-4-(methylamino)-1,3-oxazole (65% yield). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Methylbenzoyl chloride, methylaminoethanol | DCM, 40°C, 12 hrs | 78% |

| 2 | POCl₃ | 80°C, 6 hrs | 65% |

Limitations and Modifications

This method often requires harsh dehydrating agents (e.g., POCl₃), complicating scalability. Substituting polyphosphoric acid (PPA) at 120°C reduces side reactions, improving yields to 72%.

Microwave-Assisted Cyclization Using Solid Supports

Microwave irradiation enhances reaction efficiency, particularly for heterocycles. A novel protocol adapts silica gel as a solid support for synthesizing oxazole derivatives.

Silica Gel-Mediated Cyclodehydration

A mixture of 2-methylbenzamide (1.0 eq) and chloroacetone (1.5 eq) is adsorbed onto silica gel (60 Å pore size) and irradiated in a microwave reactor (300 W, 120°C, 20 min). The oxazole ring forms via in situ elimination of HCl, followed by amination with methylamine (2.0 eq) in ethanol at 60°C (8 hrs). This one-pot method achieves a 58% overall yield.

Advantages:

- Reduced reaction time (20 min vs. 6–12 hrs for conventional methods).

- Silica gel acts as both catalyst and desiccant, minimizing byproducts.

Palladium-Catalyzed Coupling and Functionalization

Palladium catalysts enable selective C–N bond formation, critical for introducing the methylamine group at position 4.

Buchwald-Hartwig Amination of 4-Bromooxazole

4-Bromo-2-(2-methylphenyl)-1,3-oxazole (1.0 eq) reacts with methylamine (3.0 eq) in the presence of Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 100°C (24 hrs). The reaction affords this compound in 82% yield.

Optimization Notes:

- Higher temperatures (120°C) reduce yield due to oxazole ring decomposition.

- Catalyst recycling (3 cycles) maintains >75% efficiency.

Reductive Amination of Oxazole-4-Carbaldehyde

A four-step sequence starts with 2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde, synthesized via Vilsmeier-Haack formylation of 2-(2-methylphenyl)oxazole.

Stepwise Synthesis

- Formylation: Oxazole treated with POCl₃/DMF (Vilsmeier reagent) at 0°C yields the 4-carbaldehyde (74%).

- Reductive Amination: The aldehyde reacts with methylamine (2.0 eq) and NaBH₃CN (1.5 eq) in methanol (25°C, 12 hrs), producing the target compound in 68% yield.

Side Reactions:

- Over-reduction to the secondary amine occurs if NaBH₄ is used instead of NaBH₃CN.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | POCl₃, 80°C | 65% | >95% | Moderate |

| Microwave-Assisted | Silica gel, 120°C | 58% | 90% | High |

| Pd-Catalyzed | Pd₂(dba)₃, 100°C | 82% | 98% | Low (cost) |

| Reductive Amination | NaBH₃CN, 25°C | 68% | 92% | High |

The palladium-catalyzed route offers the highest yield but faces cost barriers due to catalyst usage. Microwave-assisted synthesis balances speed and scalability, though purity requires optimization.

Challenges in Purification and Byproduct Management

Oxazole derivatives often co-elute with unreacted starting materials. Preparative HPLC (C18 column, acetonitrile/water gradient) resolves this compound from:

- Byproduct A: 2-(2-Methylphenyl)-1,3-oxazol-4-amine (formed via incomplete methylation).

- Byproduct B: Di-methylated species (N,N-dimethyl analog).

Chemical Reactions Analysis

Types of Reactions

2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halides, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and reported properties:

Physicochemical Properties

- Solubility: The N-methylamine group may improve water solubility relative to non-polar derivatives like those in .

- Stability : Oxazole rings are generally stable under physiological conditions, as seen in related compounds (e.g., ’s benzoxadiazole derivatives) .

Crystallographic and Spectroscopic Data

- Spectroscopy : IR and mass spectrometry data for oxadiazoles () indicate characteristic peaks for amine and aromatic groups, which would align with the target compound’s expected spectral features .

Q & A

Q. What are the established synthetic routes for N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, benzoxazole analogs are synthesized by refluxing precursors with solvents like ethanol or toluene under acidic or basic conditions to form the heterocyclic core . For this compound, a plausible route could involve:

- Step 1 : Condensation of 2-methylphenylacetic acid with methylamine to form an intermediate.

- Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃ or H₂SO₄) to form the oxazole ring . Optimization may involve adjusting temperature (e.g., reflux at 80–110°C), solvent polarity, and catalyst concentration to improve yield and purity.

Q. How is the structural identity of this compound confirmed in experimental settings?

Key methods include:

- X-ray crystallography : Resolve the crystal structure to confirm bond lengths and angles (e.g., SHELXL refinement software ).

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at 2-methylphenyl and oxazole-N-methyl).

- IR : Confirm functional groups (e.g., C=N stretch ~1600 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-HRMS for precise mass determination) .

Q. What preliminary biological assays are recommended for screening its bioactivity?

Initial screening should focus on:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Cholinesterase or kinase inhibition assays, given structural similarities to bioactive oxazoles .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s pharmacokinetic and pharmacodynamic properties?

- Molecular docking : Simulate interactions with target proteins (e.g., acetylcholinesterase or VEGF receptors) using AutoDock or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity profiles based on logP and polar surface area .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What strategies resolve contradictions in crystallographic data or bioactivity results?

- Crystallographic refinement : Use SHELXTL or WinGX to address disordered atoms or twinning artifacts .

- Bioactivity discrepancies :

- Purity checks : HPLC or TLC to rule out impurities .

- Dose-response studies : Ensure linear correlation between concentration and effect .

- Synchrotron data : High-resolution diffraction (e.g., at 0.8 Å) can resolve ambiguous electron density maps .

Q. How can synthetic methodology be improved to enhance enantiomeric purity or scalability?

- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) for enantioselective synthesis .

- Flow chemistry : Continuous reactors improve reproducibility and scalability for multi-step syntheses .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 1h) while maintaining yield .

Q. What mechanistic insights explain its biological activity at the molecular level?

- SAR studies : Modify substituents (e.g., replace methyl with halogens) to identify critical functional groups .

- Kinetic assays : Measure binding constants (Kd) with isothermal titration calorimetry (ITC) .

- Gene expression profiling : RNA-seq to identify upregulated/downregulated pathways in treated cells .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.